molecular formula C13H14N2O2S B8152716 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

Cat. No.: B8152716
M. Wt: 262.33 g/mol
InChI Key: PHVWEVDFRGVSTE-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide typically involves the reaction of 4-(Hydroxymethyl)thiazole with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be facilitated by using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15(2)13(17)10-5-3-9(4-6-10)12-14-11(7-16)8-18-12/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVWEVDFRGVSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
Reactant of Route 5
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4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide
Reactant of Route 6
4-(4-(Hydroxymethyl)thiazol-2-yl)-N,N-dimethylbenzamide

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